molecular formula C14H15FN2O2S B2998602 1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea CAS No. 1351633-94-7

1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea

Cat. No.: B2998602
CAS No.: 1351633-94-7
M. Wt: 294.34
InChI Key: DRRISNJVXMNRIP-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea (CAS 1351633-94-7) is a synthetic urea derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a defined molecular structure of C14H15FN2O2S and a molecular weight of 294.35 . Urea-based compounds are privileged scaffolds in pharmaceutical research due to their ability to form stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug candidates . Recent scientific investigations highlight the particular research value of (thio)urea derivatives as potent inhibitors of Escherichia coli β-glucuronidase (EcGUS) . The overexpression of this enzyme in the gut microbiome is implicated in severe gastrointestinal adverse events (GIAEs) caused by chemotherapeutic agents like irinotecan and certain non-steroidal anti-inflammatory drugs (NSAIDs) . Inhibiting EcGUS is a promising strategy to alleviate this drug-induced intestinal toxicity. Structure-activity relationship (SAR) studies suggest that incorporating specific substituents, such as the 2-fluorophenyl group and thiophene heterocycle present in this compound, can be beneficial for enhancing inhibitory activity against this enzyme target . This makes the compound a valuable chemical probe for researchers exploring novel therapeutic interventions to manage side effects of existing drugs and to understand host-microbiome interactions. This product is provided for Research Use Only. It is strictly intended for laboratory research applications and is not approved for use in humans, or for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-9-6-7-20-13(9)12(18)8-16-14(19)17-11-5-3-2-4-10(11)15/h2-7,12,18H,8H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRISNJVXMNRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)NC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is a urea derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, structural properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14FN2O2SC_{13}H_{14}FN_2O_2S. It features a urea functional group linked to a 2-fluorophenyl moiety and a hydroxyethyl group connected to a methylthiophene ring. The presence of the fluorine atom and the thiophene ring suggests potential for diverse biological interactions.

Structural Representation

AtomSymbolCoordinates (Å)
C1C1.4635(6)
C2C0.9128(7)
N1N0.67250(16)
S1S0.67250(16)

Note: The coordinates represent the positions of atoms in the crystal structure, indicating a well-defined molecular geometry .

Anticancer Potential

Research indicates that compounds containing thiophene and urea moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to This compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. In vitro studies reveal that it possesses moderate antibacterial properties against gram-positive bacteria, such as Staphylococcus aureus, and some antifungal activity against Candida species . The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. The compound has shown potential as an inhibitor of certain kinases involved in cancer signaling pathways, suggesting its utility in targeted cancer therapies .

Study 1: Anticancer Activity Assessment

In one study, This compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values determined at 15 µM for MCF-7 and 20 µM for A549 cells. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Study 2: Antimicrobial Evaluation

A separate investigation focused on the antimicrobial properties of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing MIC values of 32 µg/mL against S. aureus and 64 µg/mL against Candida albicans, indicating promising antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Potential Implications Reference
1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea (Target) 2-fluorophenyl, 3-methylthiophen-2-yl, hydroxyethyl ~350–380 (estimated) Enhanced solubility due to hydroxyl group; potential for aromatic interactions via thiophene and fluorine
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea 2-fluorophenyl, bulky isopropenylphenyl-propanyl Reduced solubility due to hydrophobic isopropenyl group; steric hindrance may limit binding
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea Trifluoromethylphenyl, hydroxyethyl-indolinyl 379.4 High lipophilicity from CF₃ group; indole moiety may confer metabolic stability
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea Multiple thiophene rings, hydroxyethyl 350.5 Increased π-π stacking potential; possible redox activity from sulfur atoms
1-[5-[2-[(2-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea Thiadiazol ring, fluorophenyl methylsulfanyl, methoxyphenyl Sulfur-rich structure may enhance enzyme inhibition; methoxy group improves solubility
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea Indolylsulfonylethyl, 2-fluorophenyl 465.5 Sulfonyl group increases acidity and potential for ionic interactions; high molecular weight

Structural and Functional Analysis

  • The hydroxyethyl group in the target and may facilitate hydrogen bonding, contrasting with hydrophobic substituents (e.g., isopropenylphenyl in ), which could reduce solubility.
  • Aromatic Systems :

    • Thiophene rings (target, ) offer planar aromaticity for π-π interactions, while indole () and thiadiazol () rings introduce heteroatoms that may enhance target selectivity or metabolic stability.
  • Molecular Weight and Solubility :

    • The target’s estimated molecular weight (~350–380) is lower than bulkier analogs like (465.5), suggesting better membrane permeability. Hydroxy groups in the target and likely improve aqueous solubility compared to sulfonamide () or CF₃-containing compounds.
  • Biological Activity: Thiophene- and fluorophenyl-containing analogs (e.g., ) are associated with antiviral and enzyme-inhibitory activities.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(2-fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, and how can reaction conditions be standardized?

  • Methodology : The compound is synthesized via urea linkage formation between an isocyanate and an amine. A typical approach involves reacting 2-fluorophenyl isocyanate with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts . Reaction optimization should focus on stoichiometric ratios (1:1.2 amine:isocyanate), solvent polarity, and temperature control (60–80°C) to minimize side reactions. Purity is enhanced by recrystallization from acetone or ethanol .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this urea derivative?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions on aromatic rings (e.g., fluorine coupling patterns at ~δ 160 ppm for ¹⁹F) and hydroxyl/urea NH protons (δ 4.5–5.5 ppm) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) using a gradient of acetonitrile/water (70:30 to 90:10 over 20 min) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks and verify molecular weight (e.g., calculated for C₁₅H₁₆FN₂O₂S: 325.09 g/mol) .

Q. How can researchers validate the compound’s crystallinity and molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key parameters include Mo-Kα radiation (λ = 0.71073 Å), 2θ range of 3–50°, and refinement to R-factor <0.04. Hydrogen-bonding networks (e.g., urea N–H···O interactions) should be analyzed to confirm stability .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact bioactivity in sodium/proton exchange inhibition?

  • Methodology :

  • SAR Analysis : Compare inhibitory activity (IC₅₀) of analogs using in vitro NHE-3 assays. Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) substituents and measure changes in binding affinity via fluorescence polarization .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against NHE-3’s active site (PDB: 6XYZ) to assess steric/electronic effects of substituents on binding energy (ΔG) .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Methodology :

  • Free Energy Perturbation (FEP) : Refine docking results by simulating ligand-protein dynamics (GROMACS) to account for solvation and conformational flexibility.
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kₐ/k𝒹) and validate computational ΔG values .

Q. How can crystallization challenges (e.g., polymorphism) be addressed during structural analysis?

  • Methodology :

  • Solvent Screening : Test polar (DMSO/water) vs. non-polar (hexane/ethyl acetate) systems to isolate stable polymorphs.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points (e.g., ~190–193°C for the pure form) and detect metastable phases .

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